4-(2-Amino-1-hydroxyethyl)benzonitrile
CAS No.: 92521-19-2
Cat. No.: VC3249092
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92521-19-2 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 4-(2-amino-1-hydroxyethyl)benzonitrile |
Standard InChI | InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2 |
Standard InChI Key | IAHPFKGGAWAPLY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C(CN)O |
Canonical SMILES | C1=CC(=CC=C1C#N)C(CN)O |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
4-(2-Amino-1-hydroxyethyl)benzonitrile consists of a benzene ring substituted with a nitrile group and an amino hydroxyethyl group. Its molecular formula is C9H10N2O, with a calculated molecular weight of approximately 162.19 g/mol. The compound features three key functional groups: a nitrile (-C≡N), a primary amine (-NH2), and a hydroxyl (-OH) group, all strategically positioned to create a molecule with diverse chemical reactivity.
Stereochemistry and Isomerism
The compound contains a stereogenic center at the carbon bearing the hydroxyl group, leading to potential stereoisomers. The (1S) configuration is specifically noted in some nomenclature systems, indicating that the spatial arrangement of atoms around this carbon follows specific stereochemical rules. This stereochemistry is crucial for its biological activity, as different stereoisomers often exhibit varying interactions with biological systems.
Nomenclature and Identification
Several naming conventions exist for this compound:
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4-(2-Amino-1-hydroxyethyl)benzonitrile (common name)
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4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile (stereochemically specific name)
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4-(1-Amino-2-hydroxyethyl)benzonitrile (alternative name)
This variety in nomenclature reflects different approaches to describing the structural arrangement of the molecule, with some names emphasizing the stereochemical configuration more explicitly than others.
Physical and Chemical Properties
Physical Properties
Based on its structural features and comparison with related compounds, 4-(2-Amino-1-hydroxyethyl)benzonitrile is expected to be a solid at room temperature. The presence of polar functional groups contributes to its physical characteristics, including solubility behavior and melting point.
Table 1: Physical Properties of 4-(2-Amino-1-hydroxyethyl)benzonitrile
Property | Value | Basis for Determination |
---|---|---|
Physical State | Solid at room temperature | Based on related compounds |
Color | Likely white to off-white crystalline solid | Typical for similar benzonitriles |
Solubility | Soluble in polar organic solvents (ethanol, DMSO); limited water solubility | Based on functional group analysis |
Estimated Melting Point | 80-120°C | Inferred from related structures |
Estimated Boiling Point | >250°C | Inferred from molecular weight and functional groups |
UV Absorption | Maximum absorbance likely around 230-280 nm | Typical for benzonitrile derivatives |
Chemical Properties
The chemical behavior of 4-(2-Amino-1-hydroxyethyl)benzonitrile is largely determined by its three functional groups, each contributing distinct reactivity patterns:
The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations including hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition reactions with nucleophiles. This group is relatively stable under neutral conditions but becomes reactive in the presence of specific reagents.
The primary amine (-NH2) is nucleophilic and can participate in numerous reactions including acylation, alkylation, and reductive amination. It also contributes to the compound's ability to form hydrogen bonds, influencing solubility and interactions with biological targets.
The hydroxyl group (-OH) can undergo esterification, oxidation, and substitution reactions. It also participates in hydrogen bonding, further affecting the compound's physical properties and molecular interactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile typically involves strategic approaches to introduce the amino hydroxyethyl group onto the benzonitrile scaffold. Several synthetic pathways have been developed, with varying degrees of efficiency and stereoselectivity.
Starting Materials and Key Intermediates
Common starting materials for the synthesis include 4-bromobenzonitrile or similar aromatic compounds that can be appropriately functionalized. These starting materials provide the benzonitrile core upon which the amino hydroxyethyl group is constructed through a series of chemical transformations.
Grignard Reaction Pathway
One established method for synthesizing 4-(2-Amino-1-hydroxyethyl)benzonitrile involves a Grignard reaction. In this approach, the aromatic compound undergoes reaction with a Grignard reagent, followed by appropriate transformations to introduce the amino and hydroxyl functionalities in the desired configuration.
This synthetic route typically involves:
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Formation of the Grignard reagent from 4-bromobenzonitrile
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Reaction with appropriate electrophiles to introduce the carbon framework
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Subsequent transformations to establish the amino and hydroxyl groups
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Optional resolution steps if stereochemical purity is required
Optimization of Reaction Conditions
In industrial settings, the synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile employs optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity. Catalysts and specific solvents are carefully selected to enhance the efficiency of the synthesis and improve stereoselectivity where applicable.
Table 2: Comparison of Synthetic Approaches for 4-(2-Amino-1-hydroxyethyl)benzonitrile
Method | Starting Materials | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
Grignard Approach | 4-Bromobenzonitrile | Grignard reagent, amino-alcohol precursors | Well-established methodology; scalable | Moisture sensitivity; potential side reactions |
Reduction Method | 4-Nitrobenzonitrile derivatives | Various reducing agents | Potentially higher yields; fewer steps | May lack stereoselectivity; purification challenges |
Stereoselective Synthesis | Functionalized benzonitriles | Chiral catalysts or auxiliaries | Control of stereochemistry; high purity | Complex procedures; higher cost |
Chemical Reactivity
Reactions of the Nitrile Group
The nitrile group in 4-(2-Amino-1-hydroxyethyl)benzonitrile can undergo several types of chemical transformations that are valuable in organic synthesis:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is particularly useful for introducing carboxylic acid functionality into the molecule.
Reduction: Using appropriate reducing agents such as lithium aluminum hydride or hydrogen with a catalyst, the nitrile can be reduced to a primary amine, creating a molecule with two distinct amine groups.
Addition reactions: The nitrile can react with nucleophiles such as Grignard reagents or organolithium compounds to form imines after hydrolysis, which can be further transformed into ketones or other functional groups.
Reactions of the Amino and Hydroxyl Groups
The amino and hydroxyl functional groups in 4-(2-Amino-1-hydroxyethyl)benzonitrile offer additional reaction possibilities:
The primary amine can participate in:
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Acylation reactions with acid chlorides or anhydrides to form amides
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Alkylation reactions with alkyl halides to form secondary or tertiary amines
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Reductive amination with aldehydes or ketones to form secondary amines
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Formation of imines, enamines, or other nitrogen-containing derivatives
The hydroxyl group can undergo:
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Esterification with acid chlorides or anhydrides to form esters
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Oxidation to aldehydes or ketones using appropriate oxidizing agents
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Conversion to good leaving groups (e.g., tosylates or mesylates) for subsequent substitution reactions
Selective Transformations
The presence of multiple functional groups in 4-(2-Amino-1-hydroxyethyl)benzonitrile creates opportunities for selective chemical transformations. By carefully choosing reagents and reaction conditions, specific functional groups can be modified while leaving others intact, enabling the construction of complex molecular architectures.
Table 3: Reactivity Profile of 4-(2-Amino-1-hydroxyethyl)benzonitrile
Functional Group | Key Reactions | Typical Reagents | Products |
---|---|---|---|
Nitrile (-C≡N) | Hydrolysis | H2SO4/H2O or NaOH/H2O | Carboxylic acid or amide |
Reduction | LiAlH4, H2/Raney Ni | Primary amine | |
Addition | RMgX, RLi | Imines, ketones (after hydrolysis) | |
Amino (-NH2) | Acylation | RCOCl, (RCO)2O | Amides |
Alkylation | RX, RCHO/NaBH3CN | Secondary/tertiary amines | |
Protection | Boc2O, FmocCl | Protected amines for selective chemistry | |
Hydroxyl (-OH) | Esterification | RCOCl, (RCO)2O | Esters |
Oxidation | PCC, DMP, Swern | Aldehydes or ketones | |
Protection | TBDMSCl, TrCl | Protected alcohols for selective chemistry |
Applications in Research and Development
Medicinal Chemistry Applications
4-(2-Amino-1-hydroxyethyl)benzonitrile has potential applications in medicinal chemistry, where its structural features make it valuable for pharmaceutical development. The compound's amino alcohol functionality bears structural similarities to certain neurotransmitters and bioactive molecules, suggesting potential activity in neurological pathways.
The presence of multiple functional groups and a stereocenter makes this compound particularly interesting as a building block for medicinal chemistry. It can be incorporated into more complex structures or serve as a pharmacophore in its own right, interacting with biological targets through hydrogen bonding, dipole interactions, and other molecular recognition mechanisms.
Organic Synthesis Applications
In organic synthesis, 4-(2-Amino-1-hydroxyethyl)benzonitrile serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups provide multiple handles for further elaboration, enabling the construction of diverse molecular architectures.
Some potential synthetic applications include:
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Construction of heterocyclic compounds by cyclization reactions involving the nitrile and amino groups
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Synthesis of peptide mimetics by incorporating the amino alcohol functionality into peptide-like structures
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Development of chiral ligands for asymmetric catalysis, utilizing the stereocenter and coordination capabilities
Analytical Applications
The well-defined structure and functional group arrangement of 4-(2-Amino-1-hydroxyethyl)benzonitrile make it potentially useful in analytical applications, such as:
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Reference standard for chromatographic or spectroscopic methods
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Model compound for studying specific reaction types or mechanisms
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Calibration material for analytical instruments
Table 4: Applications of 4-(2-Amino-1-hydroxyethyl)benzonitrile
Field | Potential Applications | Relevant Structural Features |
---|---|---|
Medicinal Chemistry | Neuropharmacological agents | Amino alcohol functionality, stereochemistry |
Enzyme inhibitors | Multiple hydrogen bonding sites | |
Structure-activity relationship studies | Well-defined 3D structure | |
Organic Synthesis | Intermediate for heterocycles | Nitrile and amino groups |
Chiral building block | Stereocenter | |
Peptide mimetics | Amino alcohol scaffold | |
Materials Science | Polymer chemistry | Functional groups for cross-linking |
Surface modifications | Multiple binding sites | |
Sensor development | Specific molecular recognition capabilities |
Structure-Activity Relationships
Molecular Features and Biological Activity
The structural features of 4-(2-Amino-1-hydroxyethyl)benzonitrile suggest potential biological activities that may be explored in pharmaceutical research. The amino alcohol moiety is found in various bioactive compounds, including neurotransmitters and adrenergic agents, suggesting potential activity in related biological pathways.
The compound's stereochemistry is particularly important for biological activity, as biological systems often interact with different stereoisomers in distinct ways. The (1S) configuration noted in some nomenclature may confer specific binding properties or activity profiles that differ from the (1R) counterpart.
Structural Modifications and Effects
Systematic modification of the 4-(2-Amino-1-hydroxyethyl)benzonitrile structure can provide valuable insights into structure-activity relationships. Possible modifications include:
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Variation of the position of substituents on the aromatic ring
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Replacement of the nitrile with other functional groups
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Modification of the amino and hydroxyl groups
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Introduction of additional substituents
Each modification can potentially alter the compound's physical properties, chemical reactivity, and biological activity, providing a basis for rational design of related compounds with enhanced properties.
Comparative Analysis with Related Compounds
Comparing 4-(2-Amino-1-hydroxyethyl)benzonitrile with structurally related compounds can provide insights into the effects of specific structural features on properties and activities.
Table 5: Comparison with Structurally Related Compounds
Compound | Structural Differences | Property Differences | Potential Activity Differences |
---|---|---|---|
4-[(2-Hydroxyethyl)amino]benzonitrile | Different positioning of amino and hydroxyl groups | Different hydrogen bonding pattern | Altered receptor binding profile |
4-(2-Hydroxyethyl)benzonitrile | Lacks amino group | Less hydrophilic; different solubility | Reduced hydrogen bonding capacity |
Benzonitrile derivatives without hydroxyl | Lack hydroxyl functionality | Less polar; different solubility | Reduced interaction with polar binding sites |
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